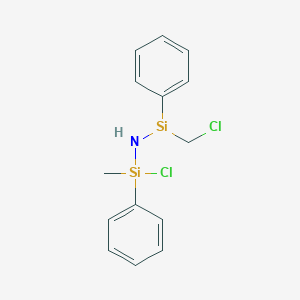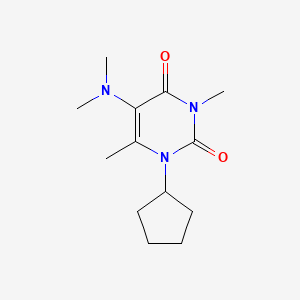
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a cyclopentyl group at position 1, dimethyl groups at positions 3 and 6, and a dimethylamino group at position 5. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of uracil derivatives typically involves the modification of the uracil ring through various chemical reactions. For 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil, the synthetic route may involve:
Alkylation: Introduction of the cyclopentyl group at position 1 through alkylation reactions.
Methylation: Addition of methyl groups at positions 3 and 6 using methylating agents.
Amination: Introduction of the dimethylamino group at position 5 through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include:
Batch Processing: Sequential addition of reagents and purification steps.
Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group.
Reduction: Reduction reactions can target the carbonyl groups in the uracil ring.
Substitution: Nucleophilic substitution reactions can occur at various positions on the uracil ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group can lead to the formation of N-oxides, while reduction of the carbonyl groups can yield dihydro derivatives.
Applications De Recherche Scientifique
Uracil, 1-cyclopentyl-3,6-dimethyl-5-dimethylamino- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and nucleic acids. The presence of the dimethylamino group can enhance its binding affinity to certain proteins, while the cyclopentyl group can influence its overall stability and solubility. These interactions can modulate biological pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluracil: Lacks the cyclopentyl and dimethylamino groups, making it less hydrophobic and less reactive.
5-Fluorouracil: Contains a fluorine atom at position 5, widely used as an anticancer drug.
6-Aminouracil: Contains an amino group at position 6, used in various biochemical studies.
Uniqueness
The unique combination of the cyclopentyl, dimethyl, and dimethylamino groups in 1-cyclopentyl-3,6-dimethyl-5-dimethylamino-uracil imparts distinct chemical and biological properties. These modifications can enhance its stability, solubility, and binding affinity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
32150-44-0 |
|---|---|
Formule moléculaire |
C13H21N3O2 |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
1-cyclopentyl-5-(dimethylamino)-3,6-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H21N3O2/c1-9-11(14(2)3)12(17)15(4)13(18)16(9)10-7-5-6-8-10/h10H,5-8H2,1-4H3 |
Clé InChI |
ADLZRPUDXVXGRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C(=O)N1C2CCCC2)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


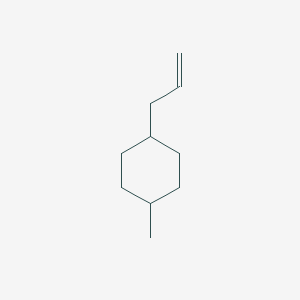
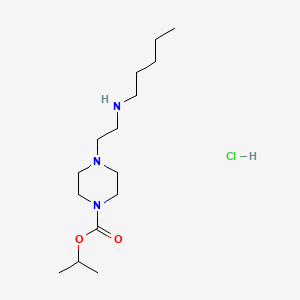
![1,3,5-Triazino[1,2-b]indazole-2,4-diamine](/img/structure/B14691451.png)
![3-Phenyl-7,7a-dihydro[1,2]oxazolo[5,4-d]pyrimidine-4,6(3ah,5h)-dione](/img/structure/B14691468.png)
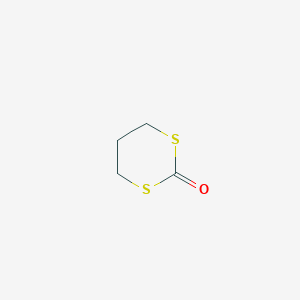
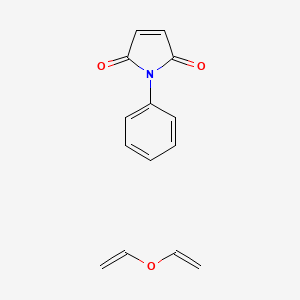
![5-[(e)-(3-Methoxyphenyl)diazenyl]pyrimidine-2,4,6-triamine](/img/structure/B14691485.png)
![N-({[(Ethoxymethyl)(sulfanylidene)phosphaniumyl]sulfanyl}acetyl)-L-valine](/img/structure/B14691491.png)

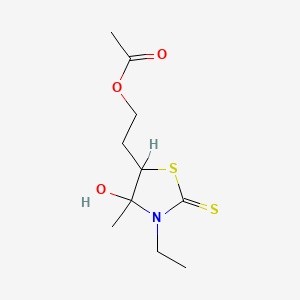


![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
